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Introduction
Phosphatidylcholine:diacylglycerol acyltransferase (PDAT) is a key enzyme in the acyl-CoA-

independent pathway of triacylglycerol (TAG) synthesis. It plays a crucial role in lipid

metabolism by transferring an acyl group from phosphatidylcholine to diacylglycerol. The study

of PDAT is vital for understanding lipid homeostasis and its dysregulation in various diseases.

Access to highly purified and active recombinant PDAT is essential for in vitro studies, including

enzyme kinetics, inhibitor screening, and structural analysis.

These application notes provide detailed protocols for the expression and purification of

recombinant PDAT protein, along with methods for assessing its enzymatic activity. The

protocols are designed to be adaptable for various research applications.

Data Presentation
Table 1: Representative Purification Yield and Purity of a
Recombinant Acyltransferase
The following table summarizes typical quantitative data obtained from the purification of a

recombinant membrane-associated acyltransferase, providing a benchmark for the purification

of recombinant PDAT.
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Purification
Step

Total Protein
(mg)

Target Protein
(mg)

Yield (%) Purity (%)

Cell Lysate 500 10 100 2

Solubilized

Fraction
150 8 80 5.3

Affinity

Chromatography
5 4.2 42 >85[1]

Size Exclusion

Chromatography
2.5 2.2 22 >95

Experimental Protocols
Protocol 1: Expression of His-tagged Recombinant
PDAT in E. coli
This protocol describes the expression of N-terminally His-tagged PDAT in an E. coli

expression system.

Materials:

pET expression vector containing the PDAT gene with an N-terminal 6x-His tag

E. coli expression strain (e.g., BL21(DE3))

Luria-Bertani (LB) broth

Appropriate antibiotic for plasmid selection (e.g., Kanamycin)

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

Transformation: Transform the pET-PDAT plasmid into a competent E. coli expression strain.

Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and

incubate overnight at 37°C.
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Starter Culture: Inoculate a single colony from the plate into 50 mL of LB broth with the

selective antibiotic. Grow overnight at 37°C with shaking at 200 rpm.

Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter

culture. Grow at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600)

reaches 0.6-0.8.

Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a

final concentration of 0.1-1 mM.

Expression: Continue to incubate the culture at the lower temperature for 16-24 hours with

shaking.

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard

the supernatant. The cell pellet can be stored at -80°C until further use.

Protocol 2: Purification of His-tagged Recombinant
PDAT
This protocol is adapted from methods used for the purification of other recombinant

membrane-associated acyltransferases, such as human DGAT1.

Materials:

E. coli cell pellet expressing His-tagged PDAT

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, 1x protease

inhibitor cocktail

Solubilization Buffer: Lysis Buffer containing 1% (w/v) n-dodecyl-β-D-maltoside (DDM) or 1%

(w/v) digitonin

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.1%

DDM

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 250 mM imidazole,

0.1% DDM
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Ni-NTA affinity resin

Chromatography column

Procedure:

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (10 mL per gram of cell pellet).

Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

Solubilization: Add Solubilization Buffer to the lysate and incubate for 1 hour at 4°C with

gentle stirring to solubilize the membrane proteins.

Clarification: Centrifuge the solubilized lysate at 100,000 x g for 1 hour at 4°C to pellet

insoluble material. Collect the supernatant containing the solubilized His-tagged PDAT.

Affinity Chromatography:

Equilibrate the Ni-NTA resin in a chromatography column with 10 column volumes (CV) of

Lysis Buffer containing 0.1% DDM.

Load the clarified supernatant onto the column at a slow flow rate (e.g., 0.5 mL/min).

Wash the column with 20 CV of Wash Buffer to remove non-specifically bound proteins.

Elute the His-tagged PDAT with 5 CV of Elution Buffer. Collect fractions.

Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to identify those

containing the purified PDAT protein. Pool the fractions with the highest purity.

Buffer Exchange (Optional): If necessary, exchange the buffer of the purified protein solution

to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM)

using dialysis or a desalting column.

Storage: Aliquot the purified protein and store at -80°C.

Protocol 3: In Vitro PDAT Activity Assay (Fluorescence-
Based)
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This protocol describes a non-radioactive method to measure PDAT activity using a

fluorescently labeled diacylglycerol substrate.

Materials:

Purified recombinant PDAT protein

Assay Buffer: 100 mM Tris-HCl pH 7.5, 5 mM MgCl2

Phosphatidylcholine (PC) liposomes (e.g., 1-palmitoyl-2-oleoyl-PC)

NBD-diacylglycerol (NBD-DAG)

Thin Layer Chromatography (TLC) plates (silica gel)

TLC Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v)

Fluorescence imager

Procedure:

Substrate Preparation: Prepare PC liposomes by drying a film of PC and rehydrating in

Assay Buffer followed by sonication. Prepare a stock solution of NBD-DAG in an appropriate

solvent (e.g., chloroform/methanol).

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:

Assay Buffer

PC liposomes (e.g., 100 µM final concentration)

NBD-DAG (e.g., 10 µM final concentration, added from stock and solvent evaporated)

Purified PDAT protein (e.g., 1-5 µg)

Bring the final volume to 100 µL with Assay Buffer.

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
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Reaction Termination and Lipid Extraction: Stop the reaction by adding 500 µL of

chloroform:methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.

Collect the lower organic phase.

TLC Analysis: Spot the extracted lipids onto a silica TLC plate. Develop the TLC plate in the

Developing Solvent until the solvent front is near the top.

Detection and Quantification: Air dry the TLC plate. Visualize the fluorescently labeled lipids

(NBD-DAG and NBD-TAG) using a fluorescence imager. Quantify the intensity of the NBD-

TAG spot to determine PDAT activity.

Mandatory Visualization
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Caption: Workflow for recombinant PDAT expression and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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